What is the chemical structure of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid
What is the chemical structure of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid
An In-Depth Technical Guide to 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid: Structure, Synthesis, and Applications
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, a constrained non-proteinogenic amino acid. While this specific isomer is less documented than its 3-carboxylic acid counterpart, this paper will define its core chemical structure, extrapolate its physicochemical properties, and propose robust synthetic and analytical methodologies. The guide is intended for researchers, chemists, and drug development professionals interested in leveraging conformationally restricted scaffolds for novel therapeutic design.
Introduction and Significance
The family of azabicyclo[3.1.0]hexane carboxylic acids represents a class of rigid, tricyclic proline analogs. By fusing a cyclopropane ring to the pyrrolidine core, these molecules lock the five-membered ring into a specific conformation. This conformational rigidity is of paramount interest in medicinal chemistry, as it can significantly enhance binding affinity, selectivity, and metabolic stability of peptide-based drugs by reducing the entropic penalty upon binding to a biological target.
While the most studied isomer is 2-azabicyclo[3.1.0]hexane-3-carboxylic acid (also known as trans-4,5-methano-L-proline), the focus of this guide is the 5-carboxylic acid isomer. This particular structure presents a unique spatial arrangement of the carboxylic acid functional group relative to the bicyclic core, offering novel structural possibilities for probing receptor binding pockets and designing innovative peptide mimetics and small molecule inhibitors. Its structural framework is a key component in a variety of bioactive compounds and natural products known for their antitumor and neurological activities.[1]
Chemical Structure and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The systematic name, 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, precisely defines its structure:
-
Bicyclo[3.1.0]hexane: A six-atom bicyclic system composed of a five-membered ring and a three-membered (cyclopropane) ring sharing a common edge. The numbers [3.1.0] denote that the bridges between the two bridgehead carbons consist of 3 atoms, 1 atom, and 0 atoms (a direct bond).
-
2-Aza: A nitrogen atom replaces the carbon at the 2-position of the ring system.
-
5-Carboxylic acid: A carboxyl group (-COOH) is attached at the 5-position.
The resulting structure is a fused pyrrolidine-cyclopropane system with the carboxylic acid moiety positioned on the five-membered ring, adjacent to a bridgehead carbon.
Physicochemical Data Summary
| Property | Estimated Value | Source/Rationale |
| Molecular Formula | C₆H₉NO₂ | Based on structure |
| Molecular Weight | 127.14 g/mol | Calculated[2][3] |
| Topological Polar Surface Area | 49.3 Ų | Computed for isomers[2][3] |
| XLogP3 | -2.3 | Computed for isomers[2] |
| Melting Point | ~250-260 °C (dec.) | By analogy to similar isomers[4] |
| Functional Groups | Carboxylic Acid, Secondary Amine | Structural analysis |
Synthetic Strategies and Methodologies
Direct synthesis of the 5-carboxylic acid isomer is not widely reported, necessitating a rational design of a synthetic route. A promising approach involves the rearrangement of a spirocyclic epoxide, which has been shown to yield 5-substituted 2-azabicyclo[3.1.0]hexanes.[5] This strategy offers a pathway to the desired substitution pattern.
Proposed Synthetic Workflow: Epoxide Rearrangement
This multi-step synthesis begins with readily available starting materials and proceeds through a key spirocyclic intermediate. The causality behind this choice is the predictable ring-opening and rearrangement of the epoxide under acidic or basic conditions to form the thermodynamically stable fused-ring system.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylenepiperidine-3-carboxylate
-
To a solution of N-Boc-4-piperidone in anhydrous THF, add triethyl phosphonoacetate and a suitable base (e.g., NaH).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated NH₄Cl solution and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography to yield the α,β-unsaturated ester.
-
Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming the exocyclic double bond necessary for the subsequent epoxidation step.
-
Step 2: Epoxidation to form the Spirocycle
-
Dissolve the unsaturated ester in a suitable solvent like dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with sodium bicarbonate solution to remove excess acid.
-
Isolate and purify the spirocyclic epoxide intermediate.
-
Rationale: m-CPBA is a standard and effective reagent for the epoxidation of electron-deficient alkenes.
-
Step 3: Rearrangement to the 2-Azabicyclo[3.1.0]hexane Core
-
Treat the spirocyclic epoxide with a Lewis acid (e.g., BF₃·OEt₂) or a strong base (e.g., LDA) in an anhydrous solvent at low temperature.
-
Carefully monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting N-Boc protected ester of the target molecule.
-
Rationale: The choice of acid or base catalyst is critical as it will influence the stereochemical outcome of the rearrangement. This step is the cornerstone of forming the desired bicyclic scaffold.[5]
-
Step 4: Hydrolysis and Deprotection
-
Hydrolyze the ethyl ester using lithium hydroxide (LiOH) in a THF/water mixture.
-
Acidify the mixture to protonate the carboxylate.
-
Remove the N-Boc protecting group using a strong acid such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.
-
Concentrate the solution under reduced pressure to yield the final product, likely as a hydrochloride or trifluoroacetate salt.
Applications in Drug Discovery
Constrained amino acids like 2-azabicyclo[3.1.0]hexane-5-carboxylic acid are valuable tools in drug design. Their rigid structure allows for precise control over peptide conformation, which can lead to:
-
Enhanced Potency: By pre-organizing the pharmacophore in a bioactive conformation, the molecule binds more readily to its target, increasing potency.
-
Improved Selectivity: The rigid scaffold can be designed to fit a specific receptor subtype, reducing off-target effects.
-
Increased Proteolytic Stability: The non-natural backbone is resistant to degradation by proteases, improving the pharmacokinetic profile of peptide-based drugs.
This scaffold is particularly relevant for developing inhibitors of enzymes like NF-κB inducing kinase (NIK) and as building blocks for compounds targeting neurological disorders.[1] The unique vector of the 5-carboxyl group makes it an attractive starting point for creating new chemical entities that can explore different regions of a binding site compared to its 3-carboxyl isomer.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the final compound.
Standard Analytical Protocol
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm molecular weight and assess purity.
-
Method: Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor for the expected [M+H]⁺ ion (m/z = 128.06).
-
Rationale: LC-MS is the workhorse for monitoring reaction progress and confirming the mass of the target molecule with high sensitivity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the final chemical structure and confirm stereochemistry.
-
Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). 2D NMR techniques (COSY, HSQC) will be crucial to assign protons and carbons, especially the unique signals of the cyclopropane ring protons.
-
Rationale: NMR provides unambiguous structural confirmation, which is essential for distinguishing between isomers.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine final purity with high accuracy.
-
Method: Employ a validated HPLC method with UV detection (e.g., at 210 nm) to quantify the purity of the final batch. Chiral HPLC may be required if stereoisomers are present and need to be separated.[6]
-
Rationale: HPLC with UV detection is a standard, quantitative technique for purity assessment in pharmaceutical development.[7]
-
Conclusion
2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is a structurally intriguing, conformationally constrained amino acid with significant potential in medicinal chemistry. While less explored than its isomers, its unique architecture offers new avenues for drug design. The synthetic route proposed herein, based on a key epoxide rearrangement, provides a plausible and efficient pathway to access this valuable scaffold. Rigorous analytical characterization is critical to ensure structural integrity and purity. As the demand for novel, three-dimensional chemical matter continues to grow, molecules like this will play an increasingly important role in the development of next-generation therapeutics.
References
-
PubChem. (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Chemspace. 2-azabicyclo[3.1.0]hexane-4-carboxylic acid. [Link]
-
PubChem. (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2007). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. [Link]
-
Royal Society of Chemistry. (2014). Analytical Methods. [Link]
-
ResearchGate. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. [Link]
-
ACS Publications. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
PubMed. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. [Link]
-
ACS Publications. (1974). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
-
ScienceDirect. (2014). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-injection port derivatization and gas chromatography-mass spectrometry. [Link]
-
ChemRxiv. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]
-
Chemspace. 2-acetyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | C6H9NO2 | CID 11983697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | C6H9NO2 | CID 11366996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-3-Azabicyclo 3.1.0 hexane-2-carboxylic acid 98 22255-16-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
